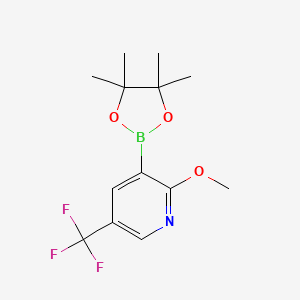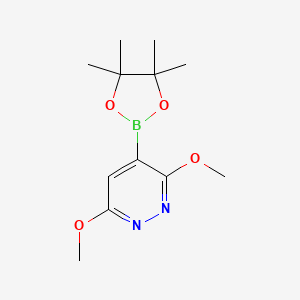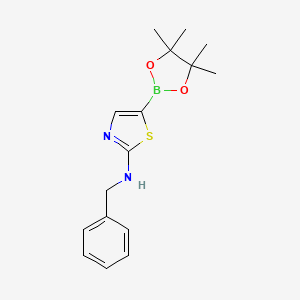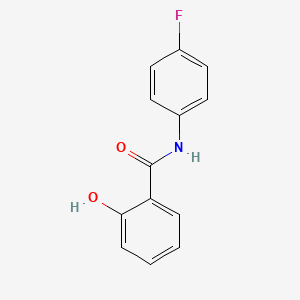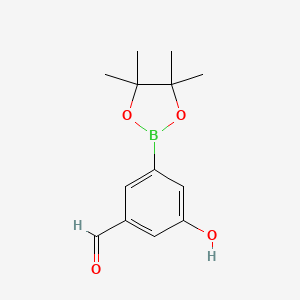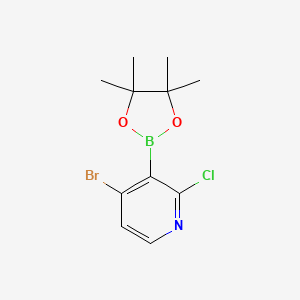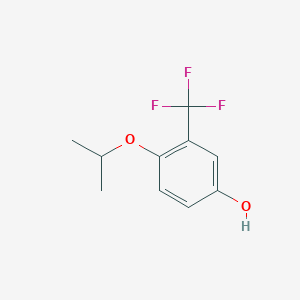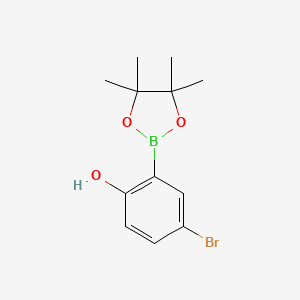
2-Isopropoxy-4-(trifluoromethyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Isopropoxy-4-(trifluoromethyl)phenol” is an organic compound with the molecular formula C10H11F3O2 . It has a molecular weight of 220.19 . This compound belongs to the class of organic compounds known as trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .
Molecular Structure Analysis
The InChI code for “2-Isopropoxy-4-(trifluoromethyl)phenol” is 1S/C10H11F3O2/c1-6(2)15-9-5-7(10(11,12)13)3-4-8(9)14/h3-6,14H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.It should be stored at a temperature between 2-8°C . The compound’s physical and chemical properties are influenced by its molecular structure, particularly the presence of the trifluoromethyl and isopropoxy groups.
Aplicaciones Científicas De Investigación
Site-Selective Metalation Reactions
The use of 2-Isopropoxy-4-(trifluoromethyl)phenol in site-selective metalation reactions has been documented, showcasing its potential in organic synthesis. For instance, O-Methoxymethyl (MOM) protected fluorophenols, including the 2- and 4-isomers of trifluoromethylphenols, exhibit selective reactivity when metalated and subsequently submitted to site-selective electrophilic substitution. This property facilitates the generation of diverse organic compounds, underlining the compound's importance in synthetic organic chemistry (Marzi et al., 2001).
Electrochemistry
The compound has been studied in the context of electrochemistry, specifically within ionic liquids. Research has shown that phenols, including derivatives of 2-Isopropoxy-4-(trifluoromethyl)phenol, undergo oxidation processes in ionic liquids. This is significant for understanding the electrochemical behavior of phenolic compounds and for developing applications such as organic synthesis, sensors, and energy storage systems (Villagrán et al., 2006).
Organic Synthesis
The compound and its derivatives have been applied in the trifluoromethylation of phenol derivatives, demonstrating its utility in introducing trifluoromethyl groups into organic molecules. This reaction is crucial for the synthesis of compounds with potential medicinal and material applications, emphasizing the compound's role in facilitating complex organic transformations (Egami et al., 2015).
Material Science
In material science, the compound has contributed to the synthesis of novel materials, such as (trifluoromethyl)phenoxy-substituted phthalocyanines. These materials have shown high solubility in various solvents and unique electronic absorption properties, making them suitable for applications in photovoltaics, organic semiconductors, and dye-sensitized solar cells (Burat et al., 2012).
Advanced Polymer Development
Research on fluorinated polyimides incorporating derivatives of 2-Isopropoxy-4-(trifluoromethyl)phenol has led to materials with exceptional optical transparency, low dielectric constants, and excellent thermal and mechanical properties. These materials are promising for use in electronics, aerospace, and as coatings due to their outstanding performance characteristics (Tao et al., 2009).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .
Direcciones Futuras
While specific future directions for “2-Isopropoxy-4-(trifluoromethyl)phenol” are not mentioned in the search results, it’s worth noting that many novel applications of trifluoromethylpyridines, which share some structural similarities with this compound, are expected to be discovered in the future . This suggests that “2-Isopropoxy-4-(trifluoromethyl)phenol” may also have potential for new applications in the future.
Mecanismo De Acción
Target of Action
It belongs to the class of organic compounds known as trifluoromethylbenzenes , which are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups . These compounds are often used in medicinal chemistry due to their ability to modulate the properties of bioactive molecules.
Mode of Action
Compounds in the trifluoromethylbenzenes class can interact with various biological targets, altering their function and leading to changes at the cellular level .
Biochemical Pathways
Trifluoromethylbenzenes are known to be involved in various biochemical processes due to their broad reactivity .
Result of Action
Trifluoromethylbenzenes can cause various changes at the molecular and cellular levels due to their interactions with different biological targets .
Action Environment
The action, efficacy, and stability of 2-Isopropoxy-4-(trifluoromethyl)phenol can be influenced by various environmental factors . These factors could include the pH of the environment, the presence of other compounds, temperature, and more.
Propiedades
IUPAC Name |
2-propan-2-yloxy-4-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3O2/c1-6(2)15-9-5-7(10(11,12)13)3-4-8(9)14/h3-6,14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXYGKTPMFDLHPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isopropoxy-4-(trifluoromethyl)phenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

